molecular formula C9H9NO B1310617 6,7-dihydro-5H-isoquinolin-8-one CAS No. 21917-88-4

6,7-dihydro-5H-isoquinolin-8-one

Cat. No.: B1310617
CAS No.: 21917-88-4
M. Wt: 147.17 g/mol
InChI Key: WFZAOWUFFCIBNP-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-isoquinolin-8-one is a heterocyclic compound with the empirical formula C9H9NO . It is a solid substance and is often used in early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 147.17 . The SMILES string representation of the molecule is O=C1CCCc2ccncc12 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 266.2±9.0 °C at 760 mmHg, and a flash point of 121.8±26.1 °C . The compound has a molar refractivity of 41.3±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 126.0±3.0 cm3 .

Scientific Research Applications

Melatonin Receptor Study

6,7-dihydro-5H-isoquinolin-8-one derivatives have been used to investigate the binding site of the melatonin receptor. These derivatives, including 6H-isoindolo[2,1-a]indoles and 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles, have been shown to have varying affinities for cloned human MT1 and MT2 receptor subtypes. Their agonist and antagonist potency were measured using pigment aggregation response in Xenopus laevis melanophores, providing valuable insights into melatonin receptor functioning (Faust et al., 2000).

Synthesis and Structural Analysis

This compound is also significant in the field of organic synthesis and structural analysis. Methods have been developed for its preparation from 1,3-diketone compounds, offering pathways for the synthesis of various analogs. These studies contribute to understanding the molecular structure and potential applications of these compounds (Huang & Hartmann, 1998).

Antimicrobial and Antioxidant Research

Compounds derived from this compound have been evaluated for their biological activities, including antimicrobial and antioxidant properties. Some of these compounds showed potent antimicrobial activity against various bacteria and fungi and demonstrated promising radical scavenging and iron chelating activities. These studies open avenues for developing new therapeutic agents based on these structures (Verma, 2018).

Green Chemistry

In the context of green chemistry, 6,7-dihydroquinolin-8(5H)-one oxime, a related compound, has been used as a ligand in CuI-catalyzed N-arylation of imidazoles. This process is significant as it occurs in water, presenting a more environmentally friendly approach to chemical synthesis (Wang et al., 2012).

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-isoquinolin-8-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including oxidoreductases and hydrolases. These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. For instance, this compound can act as an inhibitor for certain enzymes, thereby affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and differentiation . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition or activation of enzymes, depending on the specific context. For instance, this compound can bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biochemical activity and cellular effects. Long-term studies have also indicated that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including cellular damage and alterations in metabolic pathways . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall biochemical activity of this compound, as well as its effects on cellular function . Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can influence the localization and accumulation of the compound, affecting its overall biochemical activity and cellular effects . For example, this compound may be transported into the nucleus, where it can interact with transcription factors and other regulatory proteins .

Subcellular Localization

The subcellular localization of this compound can have significant implications for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can impact gene expression and cell signaling pathways .

Properties

IUPAC Name

6,7-dihydro-5H-isoquinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZAOWUFFCIBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455302
Record name 6,7-dihydro-5H-isoquinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21917-88-4
Record name 6,7-dihydro-5H-isoquinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21917-88-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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